1-Chloro-3-methyloctane
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Overview
Description
1-Chloro-3-methyloctane is an organic compound classified as an alkyl halide It consists of an octane backbone with a chlorine atom attached to the first carbon and a methyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-methyloctane can be synthesized through various methods, including:
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Free Radical Halogenation: : This method involves the reaction of 3-methyloctane with chlorine gas under ultraviolet light. The reaction proceeds via a free radical mechanism, where the chlorine radicals replace hydrogen atoms on the carbon chain, resulting in the formation of this compound.
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Nucleophilic Substitution: : Another method involves the nucleophilic substitution of 3-methyloctanol with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The hydroxyl group (-OH) of the alcohol is replaced by a chlorine atom, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and controlled reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-methyloctane undergoes several types of chemical reactions, including:
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Nucleophilic Substitution Reactions (S_N1 and S_N2): : These reactions involve the replacement of the chlorine atom by a nucleophile. For example, the reaction with sodium hydroxide (NaOH) can yield 3-methyloctanol.
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Elimination Reactions (E1 and E2): : In the presence of a strong base, such as potassium tert-butoxide (KOtBu), this compound can undergo elimination to form alkenes, such as 3-methyloctene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium cyanide (NaCN). These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used, often in non-polar solvents such as hexane or toluene.
Major Products Formed
Nucleophilic Substitution: 3-methyloctanol, 3-methyloctylamine, and 3-methyloctyl cyanide.
Elimination: 3-methyloctene and other positional isomers of octene.
Scientific Research Applications
1-Chloro-3-methyloctane has various applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and medicinal compounds.
Material Science: It is employed in the production of specialty polymers and materials with unique properties.
Environmental Studies: It is studied for its behavior and degradation in the environment, particularly in soil and water systems.
Mechanism of Action
The mechanism of action of 1-chloro-3-methyloctane primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In elimination reactions, the compound undergoes dehydrohalogenation, where the chlorine atom and a hydrogen atom are removed to form a double bond.
Comparison with Similar Compounds
Similar Compounds
1-Chlorooctane: Similar structure but lacks the methyl group on the third carbon.
3-Chlorooctane: Chlorine atom is attached to the third carbon instead of the first.
1-Bromo-3-methyloctane: Bromine atom replaces the chlorine atom.
Uniqueness
1-Chloro-3-methyloctane is unique due to its specific substitution pattern, which influences its reactivity and physical properties. The presence of the chlorine atom on the first carbon and the methyl group on the third carbon creates a distinct steric and electronic environment, affecting how the compound interacts with other molecules in chemical reactions.
Properties
CAS No. |
61979-76-8 |
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Molecular Formula |
C9H19Cl |
Molecular Weight |
162.70 g/mol |
IUPAC Name |
1-chloro-3-methyloctane |
InChI |
InChI=1S/C9H19Cl/c1-3-4-5-6-9(2)7-8-10/h9H,3-8H2,1-2H3 |
InChI Key |
HVQKACUMKIDDGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)CCCl |
Origin of Product |
United States |
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